molecular formula C14H20N2OS B3986039 N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No. B3986039
M. Wt: 264.39 g/mol
InChI Key: WPPZTFBWMCYGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as DMTFMT, is a chemical compound that has been extensively researched for its potential therapeutic applications. DMTFMT is a thiourea derivative that has shown promising results in various scientific studies for its anti-inflammatory, antitumor, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth, such as COX-2, NF-κB, and MMPs. This compound has also been found to activate various signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth and metastasis, alleviate inflammation, and improve cognitive function in animal models of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound include its low solubility in water, which can affect its bioavailability and efficacy, and the lack of clinical data on its safety and efficacy in humans.

Future Directions

There are many future directions for research on N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One potential direction is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Furthermore, future studies could focus on optimizing the synthesis and formulation of this compound to improve its bioavailability and efficacy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties that can help in the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. This compound has also been studied for its antitumor properties, showing promising results in the treatment of various types of cancer, including breast cancer, colon cancer, and lung cancer. Furthermore, this compound has been found to have neuroprotective properties, which can help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2OS/c1-10-5-3-7-13(11(10)2)16-14(18)15-9-12-6-4-8-17-12/h3,5,7,12H,4,6,8-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPZTFBWMCYGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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